Acetic acid-2-<sup>13</sup>C is a valuable tool in scientific research, particularly in the field of metabolism. It is an isotope-labeled molecule, meaning one of its carbon atoms is replaced with a heavier isotope, carbon-13 (<sup>13</sup>C), instead of the more common carbon-12 (<sup>12</sup>C) . This substitution allows scientists to track the fate of the molecule within a biological system by monitoring the presence and position of the <sup>13</sup>C isotope using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Beyond its role in metabolic studies, acetic acid-2-<sup>13</sup>C finds applications in other areas of scientific research, including:
Acetic acid, with the chemical formula , is a colorless liquid organic compound known for its distinctive sour taste and pungent smell. It is a simple carboxylic acid and is commonly recognized as the main component of vinegar, which typically contains 4-8% acetic acid by volume. Acetic acid is a polar protic solvent with a dielectric constant of 6.2, and it exhibits dimerization behavior due to hydrogen bonding, forming dimers in both vapor and dilute liquid states .
The acidic properties of acetic acid arise from its ability to dissociate in solution, releasing a proton () and forming its conjugate base, acetate (). The pKa of acetic acid in water is approximately 4.76, indicating that it does not completely dissociate in solution; for instance, a 1.0 M solution has a pH of about 2.4 .
Acetic acid-2-¹³C shares similar hazards as regular acetic acid:
Acetic acid plays a crucial role in biological systems. It is involved in metabolic pathways, particularly in the citric acid cycle where it binds to coenzyme A to form acetyl-CoA, a key intermediate in energy metabolism. In addition to its metabolic roles, acetic acid exhibits antimicrobial properties, making it effective against various pathogens .
Moreover, studies have shown that acetic acid can influence insulin sensitivity and lipid metabolism in humans, suggesting potential benefits for metabolic health .
Acetic acid is primarily synthesized through several industrial processes:
Acetic acid has diverse applications across various industries:
Research has explored the interactions of acetic acid with various substances:
Several compounds share similarities with acetic acid due to their structural features or functional groups:
Compound | Formula | Key Characteristics |
---|---|---|
Formic Acid | Simplest carboxylic acid; stronger than acetic acid. | |
Propionic Acid | One carbon longer than acetic; used as a preservative. | |
Butyric Acid | Four-carbon fatty acid; associated with rancid odors. | |
Lactic Acid | Alpha-hydroxy acid; produced during anaerobic respiration. |
Acetic acid is unique among these compounds due to its widespread use in food preservation and its role as an essential metabolic intermediate in living organisms. Its relatively low toxicity compared to other carboxylic acids also contributes to its popularity in various applications .
Methanol carbonylation represents the most important industrial route for acetic acid production. Two primary processes dominate commercial production: the rhodium-catalyzed Monsanto process and the iridium-catalyzed Cativa process.
The concept of methanol carbonylation was first developed by BASF in 1960, converting methanol to acetic acid through carbon monoxide insertion. The first commercial methanol carbonylation process using a cobalt catalyst was established by BASF in 1963, though it required extremely high pressures (200 atm or higher). In 1966, Monsanto introduced a revolutionary rhodium-based catalytic system that operated at significantly milder conditions, representing a major advancement in acetic acid production. The Cativa process, developed by BP Chemicals in the 1990s, uses an iridium-based catalyst system and has largely supplanted the Monsanto process in modern production facilities.
Both processes follow the same basic reaction:
CH₃OH + CO → CH₃COOH (ΔH = -138 kJ/mol)
The main reactions in both processes involve:
Secondary reactions include:
Monsanto Process:
The Monsanto process utilizes a rhodium-based catalyst system with the active catalyst being cis-[Rh(CO)₂I₂]⁻. The catalytic cycle involves:
Cativa Process:
The Cativa process employs an iridium catalyst, with the active species being [Ir(CO)₂I₂]⁻. The catalytic cycle follows similar steps:
The catalytic cycle of the Cativa process is chemically similar to the Monsanto process but differs in catalyst stability and reaction kinetics.
Table 1. Comparison of Monsanto and Cativa Processes
The Cativa process demonstrates complex interdependencies between process variables. Key process variables include:
Water concentration: The iridium catalyst system exhibits a rate maximum at low water conditions (around 5-8% w/w), offering significant advantages over rhodium systems which require higher water concentrations.
Methyl iodide concentration: The iridium catalyst shows reduced dependence on methyl iodide concentration compared to rhodium systems, consistent with faster oxidative addition to [Ir(CO)₂I₂]⁻.
Methyl acetate concentration: Unlike the rhodium system, the iridium catalyst displays strong rate dependence on methyl acetate concentration, allowing higher reaction rates with increased methyl acetate levels.
Promoter effects: Ruthenium promoters significantly enhance the reaction rate and stability of the iridium catalyst. Studies suggest promoters function by increasing the lability of [Ir(CO)₂I₃Me]⁻ toward migratory insertion and preventing accumulation of inactive catalyst forms.
Carbon monoxide partial pressure: The reaction rate initially increases with CO partial pressure but eventually reaches a maximum and then decreases at very high CO pressures due to build-up of [Ir(CO)₂I₄]⁻.
The Cativa process offers several significant advantages over the Monsanto process:
Reduced water requirements: Operating at lower water concentrations reduces energy requirements for product purification and decreases corrosion.
Higher selectivity: The process forms fewer byproducts, particularly propionic acid.
Enhanced catalyst stability: The iridium catalyst demonstrates greater stability across a wider range of process conditions without precipitation.
Improved CO utilization: Commercial CO yields exceed 90%, compared to >85% for the Monsanto process.
Process flexibility: The system can be optimized for various operating conditions to maximize productivity and minimize costs.
Fermentation represents the oldest method for acetic acid production, primarily used in vinegar manufacture. Two main fermentation approaches are employed industrially: surface fermentation and submerged fermentation.
Acetic acid fermentation involves two sequential processes:
The microbial oxidation follows the pathway:
Ethanol → Acetaldehyde → Acetic acid
This process requires two oxidation steps:
These enzymes form a multienzyme complex in the bacterial membrane and function sequentially to produce acetic acid from ethanol.
The primary bacteria used in acetic acid fermentation belong to the family Acetobacteraceae, specifically:
Acetobacter species: A. aceti and A. pasteurianum - capable of oxidizing ethanol to acetic acid and, under certain conditions, further to CO₂ and H₂O (overoxidation).
Gluconobacter species: G. oxydans - oxidize ethanol to acetic acid only without further oxidation to CO₂ and H₂O.
Komagataeibacter species: K. europaeus, K. intermedius, and K. oboediens - dominant in high-acidity environments, capable of producing up to 10-20% acetic acid concentrations.
The microbial succession during acetification correlates with acetic acid concentration:
Surface fermentation, also called the slow or Orleans process, represents the traditional method for vinegar production:
Process characteristics:
Process parameters:
Submerged fermentation represents the modern industrial approach for high-volume vinegar production:
Process characteristics:
Process parameters:
Equipment:
Table 2. Comparison of Surface vs. Submerged Fermentation
Before methanol carbonylation became dominant, acetic acid production relied heavily on hydrocarbon oxidation routes, particularly using butane and butene feedstocks.
The liquid-phase oxidation of n-butane represents one of the most efficient petrochemical processes for acetic acid production.
Reaction pathway:
n-Butane + O₂ → Acetic acid + Byproducts
Process conditions:
Reaction mechanism:
An alternative hydrocarbon route utilizes n-butenes, which are often available as by-products from naphtha pyrolysis during ethylene production.
Reaction pathway:
Process conditions:
Process advantages:
Table 3. Hydrocarbon-Based Acetic Acid Production Routes
With growing emphasis on sustainability, novel approaches to acetic acid production are emerging that utilize carbon dioxide as a feedstock or employ advanced membrane technologies to enhance process efficiency.
Traditional acetic acid production consumes fossil-based carbon monoxide. Emerging methods aim to replace CO with renewable CO₂:
Ru-Rh Bimetallic Catalyst System:
The reaction follows:
CH₃OH + CO₂ + H₂ → CH₃COOH + H₂O
This approach represents a significant advancement in sustainable chemistry by converting greenhouse gas into value-added chemicals.
Researchers at Washington University in St. Louis have developed an innovative two-step electrochemical process for converting CO₂ to acetate:
Process design:
Economic analysis:
Membrane reactor technology offers process intensification opportunities for acetic acid production and derivatization:
AEI Membrane Reactor for Esterification:
The membrane's molecular sieving properties allow selective removal of water, shifting the reaction equilibrium toward product formation and enhancing overall process efficiency.
Table 4. Comparison of Emerging Sustainable Acetic Acid Production Methods
Conventional acetic acid production via methanol carbonylation relies on fossil-derived methanol and carbon monoxide, generating substantial greenhouse gas emissions. The synthesis reaction itself releases CO₂ as a byproduct, with studies quantifying direct emissions at 1.6 kg of CO₂ per kilogram of acetic acid produced [2]. Energy-intensive distillation and purification stages exacerbate this footprint, as maintaining high-pressure reactors and separation columns demands fossil-fuel-derived electricity and steam [1] [3].
Fugitive methane emissions further contribute to climate impacts. Life cycle assessments identify natural gas combustion during steam generation as the primary non-biogenic emission source, accounting for 35–50% of total greenhouse gas outputs in conventional facilities [3] [4]. Methane leakage rates from pipeline infrastructure and reactor systems add 2–5% to the global warming potential, as methane’s 28–36× greater heat-trapping capacity than CO₂ amplifies these losses [3].
Recent innovations aim to decouple production from fossil inputs. Electrochemical conversion of captured CO₂ into acetic acid, as demonstrated by Northwestern University researchers, achieves 91% faradic efficiency by leveraging copper-doped catalysts under 10-atmosphere pressure [2]. This method could displace 90% of fossil-derived acetic acid used in non-food applications, potentially reducing sectoral emissions by 1.44 gigatonnes annually [2] [5].
Life cycle assessments (LCAs) comparing petrochemical and bio-based acetic acid reveal stark contrasts in environmental performance. Table 1 summarizes key metrics across production scenarios:
Production Method | Global Warming Potential (kg CO₂ eq./tonne) | Fossil Fuel Use (GJ/tonne) |
---|---|---|
Petrochemical (Methanol) | 1,000 | 44 |
Bio-based (Ethyl Acetate) | 1,000–2,500 | 32–56 |
Bio-based (Alamine/DIBK) | −370–180 | 15–25 |
Data synthesized from LCA studies [3] [4] [5]
Petrochemical routes exhibit consistent emissions tied to methanol synthesis, which consumes 44 GJ of fossil energy per tonne of acetic acid [3]. Bio-based pathways diverge sharply based on extraction solvents and lignin management. The alamine/diisobutyl ketone (ADX) method achieves net-negative emissions when lignin byproducts are combusted onsite for energy, offsetting 370 kg CO₂ eq. per tonne through avoided natural gas consumption [4]. In contrast, exporting lignin for co-firing at coal plants raises emissions to 180 kg CO₂ eq., underscoring the importance of integrated biorefinery design [3] [5].
Biogenic routes also reduce fossil dependence by 50–70%, with ADX processes requiring only 15 GJ/tonne versus 44 GJ for petrochemicals [4]. However, land-use changes for poplar biomass cultivation introduce tradeoffs, contributing 276 kg CO₂ eq. per tonne from deforestation and nitrogen fertilizer use [3]. System expansion analyses suggest that coupling acetic acid production with regenerative agriculture could neutralize these impacts within 5–7 years [5].
Acetic acid plants generate wastewater streams contaminated with organic acids, catalysts, and reaction byproducts. Conventional activated sludge systems struggle with the high chemical oxygen demand (COD) of 8,000–12,000 mg/L in these effluents, requiring energy-intensive aeration that emits 15–20 kg CO₂ eq. per cubic meter treated [3] [4]. Anaerobic digestion offers a lower-carbon alternative, converting 60–70% of COD into biogas (55–65% methane content), but faces inhibition from acetic acid concentrations exceeding 1,500 mg/L [3].
Advanced treatment technologies now address these limitations:
Despite progress, chloride ions from catalyst systems (e.g., rhodium complexes) pose persistent challenges. Concentrations above 500 mg/L corrode stainless steel infrastructure and interfere with biological treatments, necessitating ion-exchange resins that add $8–12/tonne to operating costs [1] [4].
Closing material loops in acetic acid production could reduce virgin resource consumption by 40–60%. Key strategies include:
Solvent Recovery
Ethyl acetate, used in extraction processes, is typically incinerated after single use. Implementing falling-film evaporators with heat integration recovers 95% of solvent, slashing procurement needs by 12,000 tonnes annually in a mid-sized plant [3] [5]. Lifecycle assessments show this lowers the global warming potential of extraction stages by 22–30% [4].
Lignin Valorization
Biorefineries producing bio-acetic acid from poplar biomass generate 0.7–1.2 tonnes of lignin per tonne of product. Onsite combustion for combined heat and power (CHP) displaces natural gas, achieving net-negative emissions in ADX processes [3]. Emerging applications in carbon fiber production (2–3× higher value than fuel) could further enhance profitability while sequestering carbon long-term [5].
CO₂-to-Acetic Acid Pathways
The Northwestern-Toronto collaborative process converts captured CO₂ into acetic acid via tandem electrolyzers. First-step CO₂-to-CO conversion achieves 85% efficiency, followed by CO dimerization to acetic acid at 91% selectivity [2]. Scaling this technology could utilize 23 million tonnes/year of waste CO₂ from ethanol plants and steel mills, potentially displacing 15% of fossil-derived acetic acid by 2040 [2] [5].
Byproduct Synergies
Spent catalysts containing rhodium (0.5–1.2% concentration) are reclaimed through hydrochloric acid leaching, recovering 98% of the metal for reuse [1]. Similarly, diisobutyl ketone from ADX extraction is regenerated via vacuum distillation, reducing solvent makeup rates by 75% [4]. These circular practices lower production costs by $80–120/tonne while avoiding 300–400 kg CO₂ eq./tonne from virgin material production [3] [5].
Flammable;Corrosive